Zearalanone

Description

This compound has been reported in Punica granatum with data available.

Structure

3D Structure

Properties

IUPAC Name |

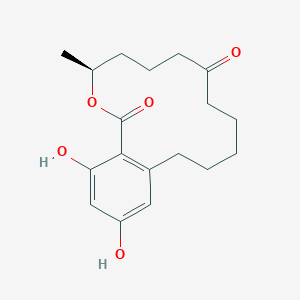

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJDQUGPCJRQRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022395 | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5975-78-0 | |

| Record name | Zearalanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zearalanone: A Technical Guide to its Discovery, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zearalanone (ZAN) is a mycoestrogen, a derivative of the mycotoxin zearalenone (B1683625) (ZEN), produced by various Fusarium species.[1] First identified as a metabolite of zearalenone, this compound has garnered significant interest within the scientific community due to its estrogenic activity and potential toxicological implications. This technical guide provides a comprehensive overview of the discovery and historical milestones of this compound, its physicochemical properties, and its intricate interactions with biological systems. Detailed experimental protocols for its analysis and the elucidation of its mechanisms of action are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers in toxicology, endocrinology, and drug development.

Discovery and Historical Milestones

The discovery of this compound is intrinsically linked to that of its parent compound, zearalenone. Zearalenone, also known as F-2 toxin, was first isolated in the early 1960s from maize contaminated with Fusarium graminearum.[2] This discovery was prompted by outbreaks of hyperestrogenism in swine, characterized by symptoms such as vulvovaginitis.

Subsequent research focused on the metabolism of zearalenone in various animal species. These investigations revealed that zearalenone is biotransformed into several metabolites, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and this compound (ZAN).[3] While zearalenone itself is a potent mycoestrogen, its metabolites exhibit varying degrees of estrogenic activity, with α-zearalenol generally being the most potent.

The identification of this compound as a metabolite was a crucial milestone, as it highlighted the complexity of zearalenone toxicology. The focus of research then expanded to include the characterization of the biological activities of these metabolites, including this compound, to better understand their contribution to the overall toxicological profile of zearalenone exposure. The development of advanced analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has been instrumental in the detection and quantification of this compound and its related compounds in various matrices, including feed and biological samples.

Physicochemical Properties

This compound is a white, crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₄O₅ | |

| Molecular Weight | 320.38 g/mol | |

| CAS Number | 5975-78-0 | [1] |

| Synonyms | ZAN, Zanone, (S)-Zearalanone | [4] |

| Solubility | Soluble in methanol (B129727) (9.80-10.20 mg/mL) | |

| Storage Temperature | -20°C |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its ability to act as an estrogen receptor agonist. Its structural similarity to endogenous estrogens allows it to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby mimicking or interfering with normal estrogenic signaling.

Estrogenic Activity

This compound's binding to estrogen receptors can trigger a cascade of downstream events, including the transcriptional activation of estrogen-responsive genes. This can lead to a variety of physiological effects, including the stimulation of cell proliferation in estrogen-sensitive tissues, such as the uterus and mammary glands. The estrogenic potency of this compound has been demonstrated in various in vitro assays, such as the E-screen and yeast estrogen screen (YES) assays.

Cytotoxicity and Apoptosis

At higher concentrations, this compound can induce cytotoxicity and apoptosis in various cell types. Studies have shown that zearalenone and its metabolites can induce apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this compound-induced apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Immunotoxicity

This compound has also been shown to modulate the immune system. It can have both pro-inflammatory and anti-inflammatory effects, depending on the cell type, concentration, and experimental conditions. This compound can affect the production of various cytokines and influence the activity of immune cells such as macrophages and lymphocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its parent compound, zearalenone.

Table 1: Estrogenic Activity of Zearalenone and its Metabolites

| Compound | Assay | Cell Line | Endpoint | Value | Reference |

| This compound (ZAN) | BLYES Assay | Saccharomyces cerevisiae | EC₅₀ | 1.2 x 10⁻² µM | [5] |

| This compound (ZAN) | YES Assay | S. cerevisiae expressing human ER | EC₅₀ | 110 nM | [4] |

| Zearalenone (ZEN) | Alkaline Phosphatase Assay | Ishikawa | EC₅₀ | 0.359 ± 0.001 nM | [6] |

| α-Zearalenol (α-ZEL) | Alkaline Phosphatase Assay | Ishikawa | EC₅₀ | 0.027 ± 0.003 nM | [6] |

| β-Zearalenol (β-ZEL) | E-Screen Assay | MCF-7 | EC₅₀ | 5.2 x 10⁻³ µM | [7] |

| Zearalenone (ZEN) | Receptor Binding Assay | Human ERα | IC₅₀ | 240 nM | [8] |

| Zearalenone (ZEN) | Receptor Binding Assay | Human ERβ | IC₅₀ | 166 nM | [8] |

Table 2: Toxicological Data for Zearalenone

| Endpoint | Species | Route of Administration | Value | Reference |

| Oral LD₅₀ | Rat | Oral | >4000 mg/kg bw | [9] |

| Oral LD₅₀ | Mouse | Oral | >2000 mg/kg bw | [9] |

| Oral LD₅₀ | Guinea Pig | Oral | >5000 mg/kg bw | [9] |

| NOEL (90-day study) | Pig | Oral | 40 µg/kg bw | [9] |

| NOEL (90-day study) | Rat | Oral | 100 µg/kg bw | [9] |

Signaling Pathways

This compound and its parent compound, zearalenone, have been shown to modulate a complex network of intracellular signaling pathways. These interactions are central to their estrogenic, cytotoxic, and immunomodulatory effects.

Estrogen Receptor Signaling

Upon binding to estrogen receptors (ERα and ERβ), this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.

Apoptosis Signaling Pathways

This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax, which increase mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in apoptosis. This compound has also been shown to activate p53, a tumor suppressor protein that can trigger apoptosis in response to DNA damage. Additionally, the mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK1/2, are involved in regulating this compound-induced apoptosis.

Inflammatory Signaling Pathways

This compound can modulate inflammatory responses through pathways such as the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. This compound's effect on NF-κB can be either activating or inhibitory, depending on the context. The TGF-β1/Smad pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and immune regulation. This compound has been shown to activate this pathway, which may contribute to its effects on cell proliferation and tissue remodeling.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

E-Screen (Estrogen-Screen) Assay for Estrogenic Activity

Principle: This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

Methodology:

-

Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Hormone Deprivation: Prior to the assay, switch the cells to a phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well in the hormone-deprived medium. Allow the cells to attach for 24 hours.

-

Treatment: Prepare serial dilutions of this compound and a positive control (e.g., 17β-estradiol) in the assay medium. Replace the medium in the wells with the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 6 days.

-

Cell Proliferation Measurement:

-

Remove the medium and fix the cells with 10% trichloroacetic acid for 30 minutes at 4°C.

-

Wash the plates with water and allow them to dry.

-

Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to dry.

-

Solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the control.

Yeast Estrogen Screen (YES) Assay

Principle: This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of estrogen response elements (EREs). Binding of an estrogenic compound to the hER activates the expression of the reporter gene, leading to a colorimetric change.[2][7]

Methodology:

-

Yeast Culture: Inoculate the recombinant yeast strain into a suitable growth medium and incubate overnight at 30°C with shaking.

-

Assay Plate Preparation: Prepare serial dilutions of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control in a 96-well microtiter plate.

-

Incubation: Add the yeast suspension to each well. Seal the plate and incubate at 30°C for 48-72 hours.

-

Colorimetric Reaction: Add the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) to each well.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Plot the absorbance against the log of the concentration and calculate the EC₅₀ value.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[5]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

HPLC-MS/MS for Quantification of this compound

Principle: This highly sensitive and specific analytical method is used for the detection and quantification of this compound in complex matrices. It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS).

Methodology:

-

Sample Preparation:

-

Extraction: Extract this compound from the sample matrix (e.g., ground feed) with a suitable solvent, such as acetonitrile (B52724)/water (90:10, v/v).[10]

-

Clean-up: Purify the extract using an immunoaffinity column or solid-phase extraction (SPE) to remove interfering substances.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase HPLC column.

-

Mobile Phase: Employ a gradient or isocratic elution with a mobile phase typically consisting of acetonitrile and water, often with a modifier like formic acid.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Analysis: Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.

-

-

Quantification: Quantify this compound by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a this compound standard.

Conclusion

This compound, a key metabolite of the mycotoxin zearalenone, is a potent mycoestrogen with significant implications for animal and human health. Its ability to interact with estrogen receptors and modulate various signaling pathways underscores the importance of continued research into its mechanisms of action and toxicological profile. The experimental protocols and quantitative data presented in this technical guide provide a valuable resource for scientists working to further elucidate the biological effects of this compound and to develop strategies for mitigating its potential risks. A deeper understanding of this compound's interactions with biological systems is crucial for accurate risk assessment and for the development of potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 3. Zearalenone - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entity Record, Chemical [nucleus.iaea.org]

- 7. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 8. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

A Technical Guide to the Zearalenone Biosynthesis Pathway in Fusarium graminearum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the zearalenone (B1683625) (ZEA) biosynthesis pathway in the economically significant plant pathogen, Fusarium graminearum. Zearalenone is a mycotoxin with potent estrogenic effects, posing a significant threat to animal health and food safety. Understanding its biosynthesis is critical for developing effective control strategies and for potential applications in drug development. This document details the core genetic and enzymatic components of the pathway, its complex regulatory networks, and the experimental methodologies used for its investigation.

The Core Biosynthetic Pathway of Zearalenone

Zearalenone is a polyketide mycotoxin synthesized through the acetate-polymalonate pathway.[1] In Fusarium graminearum, the biosynthesis of ZEA is primarily governed by a gene cluster located on a continuous 50 kb segment of DNA.[2] While the cluster contains several genes, four are essential for ZEA production: PKS4, PKS13, ZEB1, and ZEB2.[1][3]

The biosynthesis is initiated by a reducing polyketide synthase, PKS4, which catalyzes the condensation of one acetyl-CoA and five malonyl-CoA molecules to form a hexaketide.[4][5] Subsequently, a non-reducing polyketide synthase, PKS13, extends the chain with three additional malonyl-CoA units, leading to the formation of a nonaketide intermediate.[4][5] This intermediate then undergoes cyclization and aromatization, processes also attributed to PKS13.[6] The final step in the pathway is the conversion of β-zearalenol to zearalenone, a reaction catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene.[2][6]

Regulation of Zearalenone Biosynthesis

The production of zearalenone is tightly regulated at the transcriptional level. The key regulator is the transcription factor ZEB2, which controls the expression of the other genes within the ZEA biosynthetic cluster.[2]

Autoregulation by ZEB2 Isoforms

The ZEB2 gene produces two different isoforms, ZEB2L (long) and ZEB2S (short), through the use of an alternative promoter.[6][7] ZEB2L contains a basic leucine (B10760876) zipper (bZIP) DNA-binding domain and acts as a transcriptional activator, initiating the expression of the ZEA gene cluster.[7][8] Conversely, ZEB2S lacks this DNA-binding domain and functions as an inhibitor.[7] ZEB2L and ZEB2S can form heterodimers, which reduces the binding of ZEB2L to its own promoter, thus creating a negative feedback loop.[8] The accumulation of ZEA itself can induce the expression of ZEB2S, further contributing to this autoregulatory mechanism.[9]

Negative Regulation by the cAMP-PKA Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway serves as a negative regulator of zearalenone biosynthesis.[7] The catalytic subunit of PKA, CPK1, and the regulatory subunit, PKR, are involved in this repression.[6][7] The PKA pathway exerts its control by regulating the transcription and post-transcriptional modification of ZEB2L.[6][7]

Quantitative Data on Gene Expression and Zearalenone Production

The expression of the zearalenone biosynthetic genes and the subsequent production of the mycotoxin are influenced by various culture conditions. Quantitative real-time PCR (qRT-PCR) is a common method to study the expression levels of the PKS4, PKS13, ZEB1, and ZEB2 genes.

| Gene | Condition | Fold Change in Expression (relative to control) | Reference |

| PKS4 | Zearalenone-producing culture (rice) | Upregulated | [10][11] |

| PKS13 | Zearalenone-producing culture (rice) | Upregulated | [10][11] |

| ZEB1 (FG12056) | Zearalenone-producing culture (rice) | Upregulated | [10][11] |

| ZEB2 (FG02398) | Zearalenone-producing culture (rice) | Upregulated | [10][11] |

| PKS4 | Wheat infection (no ZEA production) | Downregulated (relative to rice culture) | [10] |

| PKS13 | Wheat infection (no ZEA production) | Downregulated (relative to rice culture) | [10] |

Note: Specific fold-change values can vary significantly between studies depending on the specific experimental conditions, time points, and normalization genes used.

| Strain/Condition | Zearalenone Production (µg/g or µg/mL) | Reference |

| Wild-type F. graminearum on rice | Varies (can reach high levels) | [12] |

| pks4 deletion mutant | Not detected | [12] |

| pks13 deletion mutant | Not detected | [2] |

| zeb1 deletion mutant | Not detected | [2] |

| ZEB2L overexpression | ZEA produced | [13] |

| ZEB2S overexpression | No ZEA produced | [13] |

Experimental Protocols

A variety of experimental protocols are employed to study the zearalenone biosynthesis pathway. Below are generalized methodologies for key experimental procedures.

Fungal Culture for Zearalenone Production

-

Culture Medium: A common medium for inducing zearalenone production is polished, parboiled rice.[12]

-

Inoculation: 20 g of rice and 20 mL of distilled water are autoclaved in a 500-mL Erlenmeyer flask. Each flask is then inoculated with a spore suspension (e.g., 1 x 10⁶ spores).[12]

-

Incubation: Cultures are incubated at 25°C in the dark for a period of up to two weeks.[12] Mycelia can be harvested at different time points (e.g., 4, 7, 11, and 14 days) for RNA isolation and gene expression analysis.[12]

Zearalenone Extraction and Quantification

A widely used method for the analysis of zearalenone is High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS).

-

Sample Preparation:

-

Grinding: The sample (e.g., fungal culture on rice, contaminated grain) is finely ground.[14]

-

Extraction: A known weight of the ground sample is extracted with a solvent mixture, typically acetonitrile/water (e.g., 80:20 v/v), by shaking for 30-60 minutes.[14]

-

Filtration: The extract is filtered to remove solid particles.[14]

-

-

HPLC-FLD Analysis:

-

Chromatographic Separation: The filtered extract is injected into an HPLC system equipped with a C18 column to separate zearalenone from other compounds.

-

Fluorescence Detection: Zearalenone is detected by a fluorescence detector set at appropriate excitation and emission wavelengths.

-

-

LC-MS/MS Analysis:

-

Cleanup: For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 may be necessary to remove interfering compounds.[14]

-

Mass Spectrometry: The separated compounds from the HPLC are introduced into a tandem mass spectrometer for highly specific and sensitive detection and quantification.[14] An isotopically labeled internal standard (e.g., ¹³C₁₈-Zearalenone) is often used to correct for matrix effects.[14]

-

Gene Expression Analysis by qRT-PCR

-

RNA Isolation: Total RNA is extracted from fungal mycelia harvested from cultures.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific to the target genes (PKS4, PKS13, ZEB1, ZEB2) and one or more reference genes for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using methods such as the 2⁻ΔΔCT method.[15]

Conclusion

The biosynthesis of zearalenone in Fusarium graminearum is a well-defined process involving a dedicated gene cluster and a complex regulatory network. A thorough understanding of this pathway, from the core enzymes to the intricate details of its regulation, is paramount for the development of novel strategies to mitigate mycotoxin contamination in agriculture. Furthermore, the unique enzymatic machinery and regulatory elements of this pathway may offer valuable targets for the development of new antifungal agents or for exploitation in synthetic biology applications. This guide provides a foundational resource for researchers and professionals engaged in these critical areas of study.

References

- 1. Current status on the molecular biology of zearalenone: its biosynthesis and molecular detection of zearalenone producing <i>Fusarium</i> species - ProQuest [proquest.com]

- 2. Two different polyketide synthase genes are required for synthesis of zearalenone in Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Autoregulation of ZEB2 expression for zearalenone production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]

- 10. Real-time quantitative expression studies of the zearalenone biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. benchchem.com [benchchem.com]

- 15. Deoxynivalenol and Zearalenone: Different Mycotoxins with Different Toxic Effects in the Sertoli Cells of Equus asinus - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Zearalanone

An In-depth Technical Guide to the Chemical Synthesis and Purification of Zearalanone

For researchers, scientists, and professionals in drug development, this compound (ZAN), a key metabolite of the mycotoxin Zearalenone (B1683625) (ZEN), is a compound of significant interest. Its synthesis and purification are critical for toxicological studies, the development of analytical standards, and research into its biological activities. This guide provides a comprehensive overview of the chemical synthesis strategies and purification protocols for this compound, complete with quantitative data, detailed methodologies, and process visualizations.

Metabolic Context: The Formation of this compound

This compound is a derivative of Zearalenone, a mycotoxin produced by various Fusarium species.[1] In vivo, Zearalenone is metabolically transformed into several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and this compound (ZAN).[1] This metabolic conversion pathway underscores the importance of studying each metabolite individually to understand the overall toxicology of Zearalenone.

Chemical Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its precursor, Zearalenone. The total synthesis of Zearalenone itself is a complex process, with modern strategies focusing on efficient macrocyclization techniques.

Synthesis Strategy 1: Hydrogenation of Synthesized (-)-Zearalenone

A recent total synthesis of (-)-Zearalenone paves the way for producing (-)-Zearalanone.[2] The overall strategy involves a multi-step synthesis of the Zearalenone macrocycle, followed by a final reduction step.

Experimental Protocol:

-

Total Synthesis of (-)-Zearalenone:

-

The synthesis begins from a known chiral compound and proceeds through approximately 10 steps.[2]

-

A key step is the macrocyclization to form the 14-membered ring, achieved via an intramolecular Ni/Zr/Cr-mediated reductive ketone coupling.[2][3][4] This reaction has been noted as a novel application of this coupling method for macrocyclization.[2]

-

The final step in forming the Zearalenone core involves the removal of aromatic methyl ethers.[2]

-

-

Hydrogenation to (-)-Zearalanone:

-

The synthesized (-)-Zearalenone is subjected to catalytic hydrogenation.

-

This reaction reduces the alkene double bond within the macrocycle to a single bond, yielding (-)-Zearalanone.[2]

-

Typical conditions would involve using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Quantitative Data for Synthesis

While specific yields for the final hydrogenation step to this compound are not detailed in the preliminary reports, the overall efficiency of the parent Zearalenone synthesis provides a benchmark.

| Synthesis Stage | Parameter | Value | Reference |

| Total Synthesis of (-)-Zearalenone | Overall Yield | 32% | [2] |

| Number of Steps | 10 | [2] |

Purification of this compound

The purification of this compound from a reaction mixture or a biological extract is crucial to obtain a high-purity product for scientific use. Methodologies developed for Zearalenone are often applicable to this compound and other derivatives, typically involving a combination of column chromatography techniques.

General Purification Workflow

A multi-step purification process is generally required to isolate this compound with high purity. This typically involves an initial cleanup to remove major impurities followed by high-resolution chromatographic separation.

Experimental Protocols for Purification

Protocol 1: Macroporous Resin and High-Speed Counter-Current Chromatography (HSCCC)

This protocol, optimized for Zearalenone, is effective for preparative scale purification and can be adapted for this compound.[5][6]

-

Sample Preparation: The crude reaction mixture is concentrated to remove the bulk solvent. The residue is redissolved in an appropriate solvent for loading.

-

Macroporous Resin Adsorption:

-

Column: Pack a glass column with XAD-2 macroporous adsorbent resin.

-

Equilibration: Equilibrate the column with distilled water.

-

Loading: Load the crude extract onto the column.

-

Washing: Wash the column with distilled water to remove highly polar impurities.

-

Elution: Elute the target compounds with a stepwise or gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80% ethanol). Zearalenone typically elutes with 60% ethanol.[5] Fractions containing this compound would be collected.

-

-

HSCCC Purification:

-

The this compound-containing fractions are pooled and concentrated.

-

This concentrate is further purified by HSCCC using an optimized biphasic solvent system to achieve high purity.

-

Protocol 2: Immunoaffinity Column (IAC) Chromatography

IAC provides highly selective purification based on antigen-antibody interactions and is suitable for purifying this compound from complex matrices.[7][8]

-

Sample Preparation: The crude product is dissolved in a buffer solution (e.g., PBS) with a pH between 6 and 8.[9] The organic solvent concentration should be minimized to ensure efficient antibody binding.

-

IAC Purification:

-

Column: Use a pre-packed immunoaffinity column specific for Zearalenone and its derivatives.

-

Loading: Slowly pass the prepared sample solution through the column. The toxins will bind to the antibodies.

-

Washing: Wash the column with PBS or water to remove unbound impurities.

-

Elution: Elute the bound this compound with a solvent like methanol, which disrupts the antibody-antigen interaction.[9]

-

-

Final Steps: The eluate containing the purified this compound can be concentrated and used directly for analysis or further steps.

Quantitative Data for Purification

The following table summarizes recovery and purity data from studies on Zearalenone and its derivatives, which serve as a strong indicator of the expected performance for this compound purification.

| Method | Analyte(s) | Parameter | Value | Reference |

| Macroporous Resin + HSCCC | Zearalenone | Purity | 98.9% | [5] |

| Zearalenone | Recovery Yield | 73.9% | [5] | |

| IAC-GC-MS | This compound & others | Recovery | 89.6% - 112.3% | [7] |

| IAC-UPLC-MS/MS | This compound & others | Recovery | 96.4% - 113.0% | [8] |

| IAC-HPLC-FLD | Zearalenone | Recovery | 75.2% - 102.6% | [10] |

Conclusion

The synthesis of this compound is accessible through established multi-step total synthesis routes that produce its precursor, Zearalenone, followed by a straightforward hydrogenation. While the synthesis is complex, the final conversion is efficient. Purification relies on robust chromatographic techniques, with immunoaffinity columns offering high selectivity and macroporous resins providing high capacity for preparative scale work. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to produce and purify this compound for advanced scientific investigation.

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of (-)-Zearalenone and (-)-Zearalanone: A Macrocyclization Strategy by Ni/Zr/Cr-Mediated Reductive Ketone Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of zearalenone from rice culture by combined use of macroporous resin column and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of zearalenone from rice culture by combined use of macroporous resin column and high-speed counter-current chromatography [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Immunoaffinity Column for Mycotoxin Zearalenone [mzfoodtest.com]

- 10. High-performance liquid chromatography for the sensitive zearalenone determination by the automated immunomagnetic beads purifier for one-step sample pre-treatment - ProQuest [proquest.com]

The Physicochemical Landscape of Zearalanone and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalanone, a semi-synthetic derivative of the mycotoxin zearalenone (B1683625), and its metabolites represent a class of compounds with significant biological activity, primarily owing to their structural similarity to estrogens. This technical guide provides an in-depth overview of the core physicochemical properties of this compound and its principal metabolites, Zeranol (B1682423) (α-Zearalanol) and Taleranol (β-Zearalanol). Understanding these properties is crucial for research in toxicology, pharmacology, and drug development, particularly in the context of their endocrine-disrupting potential and therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical metabolic and signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The properties of this compound and its key metabolites are summarized below.

Quantitative Data Summary

| Property | This compound | Zeranol (α-Zearalanol) | Taleranol (β-Zearalanol) |

| Molecular Formula | C₁₈H₂₄O₅[1] | C₁₈H₂₆O₅[2] | C₁₈H₂₆O₅[3][4] |

| Molecular Weight ( g/mol ) | 320.38 | 322.40[2][5] | 322.401[3] |

| Melting Point (°C) | Not available | 182-184[4][6] | Not experimentally determined |

| Solubility | Soluble in methanol (B129727) (9.80-10.20 mg/mL)[1] | Soluble in DMF, DMSO, Ethanol, and Methanol[7]. Insoluble in water[4]. | Soluble in Methanol (10 mg/ml)[8] |

| pKa (Predicted) | 7.58 ± 0.40[9] | Not available | Not available |

Metabolic Pathways

This compound undergoes extensive metabolism in vivo, primarily through reduction and conjugation reactions. The liver is the main site of metabolism, where enzymes such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450s play a crucial role.[6]

The primary metabolic pathway involves the reduction of the C-7' ketone group of this compound to form its two main hydroxylated metabolites: α-zearalanol (Zeranol) and β-zearalanol (Taleranol).[10] Zeranol is the more estrogenic of the two. These metabolites can be further conjugated with glucuronic acid, facilitating their excretion.[11] Additionally, a novel metabolic pathway involving aromatic hydroxylation to form catechols has been identified, primarily mediated by CYP1A2.[6]

Signaling Pathways

The biological effects of this compound and its metabolites are primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[12] Binding of these compounds to ERs can trigger a cascade of downstream signaling events, influencing gene expression and cellular processes. Two of the key signaling pathways implicated are the PI3K/Akt and MAPK pathways.

Activation of these pathways can lead to various cellular responses, including cell proliferation, migration, and apoptosis. For instance, zearalenone has been shown to promote the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[13] The activation of the PI3K/Akt pathway by zearalenone can suppress the expression of tumor suppressor genes like PTEN, while the MAPK pathway activation can influence inflammatory responses and cell survival.[14][15]

Experimental Protocols

Accurate quantification and characterization of this compound and its metabolites are essential for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the quantitative analysis of zearalenone and its metabolites in various matrices.

1. Sample Preparation:

-

Extraction: A representative sample is homogenized and extracted with a solvent mixture, typically acetonitrile (B52724)/water or methanol/water.

-

Cleanup: The extract is often purified using immunoaffinity columns (IACs) specific for zearalenone and its metabolites to remove interfering matrix components.

-

Concentration: The eluate from the IAC is evaporated to dryness and reconstituted in the mobile phase.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water, is typically employed.

-

Flow Rate: A flow rate of around 1.0 mL/min is standard.

-

Detection: Fluorescence detection is highly sensitive for these compounds. Excitation and emission wavelengths are typically set around 274 nm and 440 nm, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for confirmation and quantification of trace levels of this compound and its metabolites.

1. Sample Preparation:

-

Sample preparation steps are similar to those for HPLC, including extraction and cleanup, often with IACs or solid-phase extraction (SPE).

2. LC-MS/MS Conditions:

-

Chromatography: Similar to HPLC, a C18 column is used for separation with a gradient elution of acetonitrile/water or methanol/water, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Zearalenone Induces Apoptosis and Cytoprotective Autophagy in Chicken Granulosa Cells by PI3K-AKT-mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zearalenone and its metabolites provoke contrasting modulatory responses on estrogen and androgen receptors: Insights into the molecular basis of endocrine disruption in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic hydroxylation and catechol formation: a novel metabolic pathway of the growth promotor zeranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detoxification Strategies for Zearalenone Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]

- 14. Frontiers | Zearalenone Exposure Enhanced the Expression of Tumorigenesis Genes in Donkey Granulosa Cells via the PTEN/PI3K/AKT Signaling Pathway [frontiersin.org]

- 15. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]

Spectroscopic analysis of Zearalanone using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalanone, a semi-synthetic derivative of the mycotoxin zearalenone (B1683625), is a compound of significant interest in veterinary medicine and toxicology. Its structural similarity to estrogens allows it to exert potent estrogenic effects, leading to its use as a growth promoter in livestock. However, its endocrine-disrupting properties also raise concerns for food safety and animal welfare. Accurate and detailed analysis of this compound is therefore crucial. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols, data interpretation, and a look into its primary signaling pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide a detailed map of its chemical structure.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the reported chemical shifts for this compound.

Table 1: ¹H-NMR Chemical Shift Data for this compound in CD₃OD [1]

| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 3 | 6.22 | d | 2.0 |

| 5 | 6.18 | d | 2.0 |

| 10 | 3.55 | m | |

| 11' | 1.25 | d | 6.5 |

| 12 | 5.25 | m | |

| 13 | 5.15 | m |

Note: The numbering of atoms may vary between different publications. The data presented here is based on the referenced literature.

Table 2: ¹³C-NMR Chemical Shift Data for this compound

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound standard.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated methanol (B129727), CD₃OD, or deuterated chloroform, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of any particulate matter.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and line shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts in the ¹³C spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for the sensitive and selective detection and quantification of this compound, particularly in complex matrices such as animal feed and biological samples.

Mass Spectrometric Data and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for this compound analysis. In negative electrospray ionization (ESI-) mode, this compound readily forms the deprotonated molecule [M-H]⁻ at an m/z of 319.2.[3]

Table 3: LC-MS/MS Parameters for this compound Analysis [3][4]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Precursor Ion (Q1) [M-H]⁻ | m/z 319.2 |

| Product Ion 1 (Q3) | m/z 175.1 |

| Product Ion 2 (Q3) | m/z 275.1 |

| Collision Energy (CE) | 20-30 eV (typical) |

The fragmentation of the [M-H]⁻ ion of this compound upon collision-induced dissociation (CID) provides characteristic product ions that are used for its specific detection and quantification.

Experimental Protocol for LC-MS/MS Analysis

A typical workflow for the analysis of this compound in a food or feed matrix is as follows:

Caption: General workflow for the LC-MS/MS analysis of this compound.

-

Sample Preparation:

-

Extraction: Homogenize a representative sample (e.g., 5 grams of ground feed). Extract the sample with a suitable solvent mixture, typically acetonitrile/water (e.g., 80:20 v/v), by vigorous shaking or blending.[3]

-

Cleanup: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18 or a specialized mycotoxin cleanup column) to remove interfering matrix components. Elute the analyte with a solvent like methanol.

-

-

LC Separation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

Inject an aliquot of the reconstituted sample into an HPLC or UHPLC system equipped with a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (m/z 319.2) to the characteristic product ions (e.g., m/z 175.1 and 275.1).

-

-

Quantification:

-

Prepare a calibration curve using this compound standards of known concentrations.

-

To compensate for matrix effects and variations in instrument response, the use of an isotopically labeled internal standard, such as ¹³C₁₈-Zearalanone, is highly recommended.[5]

-

Signaling Pathway of this compound

The primary mechanism of action for this compound is its interaction with estrogen receptors (ERs), specifically ERα and ERβ.[6][7] Due to its structural similarity to 17β-estradiol, this compound can bind to these receptors and trigger a cascade of downstream signaling events, leading to its estrogenic effects.

Caption: Simplified signaling pathway of this compound's estrogenic action.

The binding of this compound to the estrogen receptor, which is typically located in the cytoplasm in a complex with heat shock proteins, causes a conformational change in the receptor. This leads to the dissociation of the heat shock proteins and the translocation of the this compound-receptor complex into the nucleus. In the nucleus, this complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological and toxicological effects of this compound.

Conclusion

The spectroscopic analysis of this compound using NMR and mass spectrometry provides a comprehensive understanding of its structure and allows for its sensitive and specific detection. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and professionals in drug development and food safety. A thorough understanding of its analytical chemistry and biological mechanism of action is paramount for monitoring its presence and mitigating its potential risks.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR study of the biosynthesis of toxins by Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

Zearalanone's Mechanism of Action on Estrogen Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zearalanone (ZAN), a semi-synthetic derivative of the mycotoxin zearalenone (B1683625) (ZEN), exerts its biological effects primarily through interaction with estrogen receptors (ERs). As a xenoestrogen, its structural similarity to 17β-estradiol allows it to bind to both ERα and ERβ, initiating a cascade of molecular events that can lead to both estrogenic and anti-estrogenic outcomes. This guide provides a comprehensive technical overview of the mechanism of action of this compound on estrogen receptors, detailing its binding affinity, receptor modulation, downstream signaling pathways, and the experimental protocols used to elucidate these interactions. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Interaction with Estrogen Receptors

This compound, like its parent compound zearalenone and its metabolites, competitively binds to estrogen receptors.[1] The nature and strength of this interaction are crucial determinants of its biological activity.

Binding Affinity

The binding affinity of this compound and related compounds to ERα and ERβ has been quantified in various studies. The relative binding affinity (RBA) is often expressed relative to 17β-estradiol (E2), which is set at 100%.

Table 1: Relative Binding Affinity (RBA) of this compound and its Analogs to Estrogen Receptors

| Compound | Receptor Subtype | Relative Binding Affinity (%) vs. 17β-estradiol | Species/System | Reference |

| α-Zearalanol (α-ZAL) | ER (undifferentiated) | Higher than ZEN and β-ZAL | Rat Uterine Cytosol | [2] |

| β-Zearalanol (β-ZAL) | ER (undifferentiated) | Lower than α-ZAL and ZEN | Rat Uterine Cytosol | [2] |

| This compound (ZAN) | ER (undifferentiated) | Intermediate | Rat Uterine Cytosol | [2] |

| α-Zearalenol (α-ZEL) | ER (undifferentiated) | Greater than ZEN and β-ZEL | Swine, Rat, Chicken | [3] |

| Zearalenone (ZEN) | ER (undifferentiated) | Intermediate | Swine, Rat, Chicken | [3] |

| β-Zearalenol (β-ZEL) | ER (undifferentiated) | Least | Swine, Rat, Chicken | [3] |

Receptor Agonism and Antagonism

This compound and its analogs can act as either agonists or antagonists at estrogen receptors, depending on the specific compound, the receptor subtype (ERα or ERβ), and the cellular context.[2][4] Zearalenone is considered a full agonist for ERα and a partial agonist for ERβ.[4] This differential activity is a key factor in its tissue-specific effects.

Table 2: Estrogenic Potency (EC50) of this compound and its Metabolites in Cell-Based Assays

| Compound | Assay | Cell Line | EC50 (µM) | Reference |

| Zearalenone (ZEN) | BLYES Assay | Saccharomyces cerevisiae | 0.031 | [5] |

| α-Zearalenol (α-ZEL) | BLYES Assay | Saccharomyces cerevisiae | 0.0015 | [5] |

| β-Zearalenol (β-ZEL) | BLYES Assay | Saccharomyces cerevisiae | 0.31 | [5] |

| This compound (ZAN) | BLYES Assay | Saccharomyces cerevisiae | 0.012 | [5] |

| α-Zearalanol (α-ZAL) | BLYES Assay | Saccharomyces cerevisiae | 0.024 | [5] |

| β-Zearalanol (β-ZAL) | BLYES Assay | Saccharomyces cerevisiae | 0.030 | [5] |

| β-Zearalenol (β-ZEL) | E-Screen (MCF-7) | Human Breast Cancer | 0.0052 | [6] |

Molecular Mechanism of Action

Upon binding to estrogen receptors, this compound induces conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Co-regulator Recruitment

The transcriptional activity of the this compound-ER complex is further regulated by the recruitment of co-activator and co-repressor proteins. The specific co-regulators recruited depend on the conformation of the ER, which is influenced by the bound ligand.

Downstream Signaling Pathways

This compound has been shown to modulate several key signaling pathways, often in an ER-dependent manner.

In certain cell types, this compound can activate the Wnt/β-catenin signaling pathway. This activation is often mediated through ERα and can lead to increased cellular proliferation.[2][4][7][8]

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another target of this compound. Activation of this pathway can also contribute to cell proliferation and other cellular responses.[8][9][10]

Experimental Protocols

A variety of in vitro assays are employed to characterize the interaction of this compound with estrogen receptors and its downstream effects.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-17β-estradiol) for binding to the estrogen receptor.

Methodology:

-

Preparation of ER Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.[11]

-

Incubation: A constant concentration of radiolabeled 17β-estradiol (³H-E2) is incubated with the ER preparation in the presence of increasing concentrations of the test compound (this compound).[11]

-

Separation: Bound ³H-E2 is separated from free ³H-E2, often using hydroxylapatite or dextran-coated charcoal.[11]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-E2 (IC50) is determined.

E-Screen (Estrogen-Screen) Assay

This cell proliferation assay is based on the principle that estrogen-responsive cells, such as the human breast cancer cell line MCF-7, proliferate in the presence of estrogens.[12][13][14]

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran treated fetal bovine serum to remove endogenous steroids.[13]

-

Treatment: Cells are exposed to various concentrations of the test compound (this compound) for a defined period (typically 6 days).[12] 17β-estradiol is used as a positive control.

-

Cell Proliferation Measurement: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, which measures total protein content.[13]

-

Data Analysis: The proliferative effect (PE) and relative proliferative potency (RPP) are calculated relative to the positive control.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) that is under the control of an estrogen-responsive element (ERE).[15][16][17][18][19]

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with a plasmid containing the luciferase reporter gene driven by an ERE promoter and a plasmid expressing either ERα or ERβ.[17]

-

Treatment: The transfected cells are treated with various concentrations of this compound.

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Mammalian Two-Hybrid Assay

This assay is used to study the interaction between the estrogen receptor and co-regulator proteins in the presence of a ligand like this compound.[20][21][22][23]

Methodology:

-

Plasmid Construction: Two fusion proteins are created: one with the ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) and another with a co-regulator protein fused to a transcriptional activation domain (AD).

-

Co-transfection: These plasmids are co-transfected into mammalian cells along with a reporter plasmid containing binding sites for the DBD.

-

Treatment and Assay: The cells are treated with this compound, and the expression of the reporter gene is measured. An increase in reporter gene expression indicates an interaction between the ER LBD and the co-regulator.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the this compound-activated estrogen receptor binds to specific DNA sequences in the genome of living cells.[24][25][26][27][28]

Methodology:

-

Cross-linking: Cells are treated with this compound, and then protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments.

-

Immunoprecipitation: An antibody specific to the estrogen receptor is used to immunoprecipitate the ER-DNA complexes.

-

DNA Purification and Analysis: The DNA is purified from the immunoprecipitated complexes and can be analyzed by qPCR to quantify the enrichment of specific promoter regions or by sequencing (ChIP-Seq) for genome-wide analysis.

Conclusion

This compound's interaction with estrogen receptors is a complex process involving competitive binding, differential receptor subtype activation, and the recruitment of a diverse array of co-regulators. This leads to the modulation of multiple downstream signaling pathways, ultimately resulting in a range of physiological and pathological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other xenoestrogens, which is essential for understanding their impact on human health and for the development of potential therapeutic interventions. The quantitative data and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of toxicology, endocrinology, and drug discovery.

References

- 1. Zearalenone and its metabolites provoke contrasting modulatory responses on estrogen and androgen receptors: Insights into the molecular basis of endocrine disruption in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Exposure to Zearalenone Disturbs Intestinal Homeostasis by Modulating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Zearalenone exposure affects the Wnt/β-catenin signaling pathway and related genes of porcine endometrial epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression profiling of the genes responding to zearalenone and its analogues using estrogen-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. E-SCREEN - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mammalian two-hybrids come of age - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.sg]

- 23. Mammalian Two-Hybrid Assays | Springer Nature Experiments [experiments.springernature.com]

- 24. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 26. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]

- 27. illumina.com [illumina.com]

- 28. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Zearalanone in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zearalanone (ZAN) is a significant metabolite of the mycotoxin Zearalenone (B1683625) (ZEN), a common contaminant in cereal crops. While the toxicological profile of ZEN is extensively studied, data specifically on ZAN in in vivo rodent models is less comprehensive. This guide synthesizes the available information on the in vivo toxicology of ZAN, often in the context of its parent compound, ZEN, and its other metabolites. The primary toxicological concern associated with this compound and its related compounds is their potent estrogenic activity, which drives a range of reproductive and developmental toxicities. This document provides a detailed overview of the acute, sub-chronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive effects observed in rodent models exposed to these mycoestrogens. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized to provide a comprehensive resource for the scientific community.

Introduction

This compound (ZAN) is a metabolite of Zearalenone (ZEN), a non-steroidal estrogenic mycotoxin produced by various Fusarium species. ZEN is a frequent contaminant of agricultural commodities such as maize, wheat, and barley, leading to exposure in both animals and humans.[1] Following ingestion, ZEN is metabolized to several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), and this compound (ZAN).[2][3] These metabolites exhibit varying degrees of estrogenic activity, which is the primary mechanism of their toxicity.[4][5] Understanding the specific toxicological profile of ZAN is crucial for accurate risk assessment, particularly as it is also a metabolite of Zeranol, a synthetic growth promoter used in livestock.[6] This guide focuses on the in vivo toxicological data for ZAN in rodent models, drawing comparisons with ZEN where necessary to provide a complete picture.

Toxicokinetics and Metabolism

Upon oral administration, Zearalenone is rapidly absorbed from the gastrointestinal tract in rodents.[2] It undergoes extensive metabolism, primarily in the liver and intestines, involving reduction and conjugation reactions.[3][7] The reduction of ZEN's ketone group leads to the formation of α-ZEL and β-ZEL, catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases.[3] this compound is formed through the reduction of the double bond in the lactone ring of Zearalenone.[6] These metabolites can then be conjugated with glucuronic acid for excretion, primarily via feces and to a lesser extent, urine in rats.[6][8] There are significant species and gender differences in the metabolic pathways, influencing the overall toxicity.[6]

Acute, Sub-chronic, and Chronic Toxicity

Acute Toxicity

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic studies with Zearalenone in rats have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on its estrogenic effects. A 90-day study in rats identified a NOEL of 100 µg/kg body weight per day.[8] Long-term studies in rats have shown effects such as decreased body weight gain, and increased liver and uterine weights at higher doses.[9]

Table 1: Quantitative Toxicological Data for Zearalenone (ZEN) in Rodent Models

| Parameter | Species | Route | Value | Reference(s) |

| Acute Toxicity | ||||

| LD50 | Mouse | Oral | >2000 mg/kg bw | [8] |

| LD50 | Rat | Oral | >4000 mg/kg bw | [8] |

| Sub-chronic Toxicity | ||||

| NOAEL (90-day) | Rat | Oral | 100 µg/kg bw/day | [3][8] |

| Reproductive & Developmental Toxicity | ||||

| NOEL | Rat | Gavage | < 1 mg/kg bw/day | [10] |

| LOAEL | Pig (for comparison) | Oral | 200 µg/kg bw/day | [3] |

Genotoxicity and Carcinogenicity

Genotoxicity

The genotoxicity of Zearalenone is a subject of debate, with conflicting results from various assays. While ZEN was found to be negative in the Salmonella typhimurium (Ames) test, it has shown evidence of DNA damage in other assays.[11] Studies have demonstrated the formation of DNA adducts in the liver and kidney of female mice treated with ZEN, suggesting a genotoxic potential.[11] However, no DNA adducts were detected in rats under similar conditions.[11] The genotoxic potential of this compound itself has not been extensively studied.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Zearalenone as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[9] Long-term carcinogenicity studies in rats did not find a significant increase in tumor incidence.[12] However, in a National Toxicology Program (NTP) study, a dose-related increase in hepatocellular adenomas was observed in female mice.[11]

Reproductive and Developmental Toxicity

The most prominent toxic effects of this compound and its related compounds are on the reproductive system, owing to their estrogenic activity.

Effects on the Female Reproductive System

In female rodents, exposure to ZEN can lead to a range of reproductive issues, including altered estrous cycles, increased uterine weight, and changes in ovarian morphology.[13] Gestational exposure to ZEN in rats has been shown to decrease fetal body weight and viability at high doses.[14][15] It can also lead to follicular atresia and a thinning uterine layer in female offspring.[14][15] These effects are linked to the binding of ZEN and its metabolites to estrogen receptors (ERα and ERβ), which disrupts normal endocrine signaling.[4][5]

Effects on the Male Reproductive System

In male rodents, Zearalenone exposure can impair fertility. Studies have shown that ZEN can decrease sperm count and testosterone (B1683101) levels.[8] It can also induce apoptosis in the germ cells of male rats.[3]

Mechanism of Action: Estrogenic and Other Signaling Pathways

The primary mechanism of this compound's toxicity is its interaction with estrogen receptors. Due to its structural similarity to 17β-estradiol, ZAN can bind to both ERα and ERβ, acting as an estrogen agonist.[4][5] This binding initiates a cascade of molecular events, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.[8] While ZAN's binding affinity to estrogen receptors is generally lower than that of ZEN's more potent metabolite, α-ZEL, it is still significant enough to elicit estrogenic responses.[16]

Beyond its estrogenic effects, Zearalenone has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS).[13] This can lead to cellular damage, including DNA damage and apoptosis.[17]

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of zearalenone on in utero development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Long-term carcinogenicity and toxicity study of zearalenone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Gestational Zearalenone Exposure Causes Reproductive and Developmental Toxicity in Pregnant Rats and Female Offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchportal.unamur.be [researchportal.unamur.be]

In Vitro Cytotoxicity of Zearalenone: A Technical Guide for Researchers

An in-depth analysis of the cytotoxic effects of the mycoestrogen Zearalenone (B1683625) on MCF-7 and other cancer cell lines, detailing experimental protocols and dissecting the underlying molecular mechanisms.